N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
CAS No.: 864916-86-9
Cat. No.: VC6087105
Molecular Formula: C17H12N4OS3
Molecular Weight: 384.49
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 864916-86-9 | 
|---|---|
| Molecular Formula | C17H12N4OS3 | 
| Molecular Weight | 384.49 | 
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | 
| Standard InChI | InChI=1S/C17H12N4OS3/c22-14(19-16-18-12-8-4-5-9-13(12)24-16)10-23-17-20-15(21-25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) | 
| Standard InChI Key | WJCGEBMQWCWZBW-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | 
Introduction
Chemical Identity and Structural Features
Molecular Composition and Structural Elucidation
The compound’s structure integrates a benzothiazole ring (C7H5NS) and a 3-phenyl-1,2,4-thiadiazole unit (C8H5N2S) connected by a sulfanyl-acetamide linker (-S-CH2-CONH-). Key structural attributes include:
- 
Benzothiazole moiety: A bicyclic system with a benzene fused to a thiazole ring, contributing to aromatic stability and electron-rich regions.
 - 
Thiadiazole unit: A five-membered ring containing two nitrogen and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .
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Sulfanyl-acetamide bridge: A flexible spacer that facilitates interactions with biological targets while maintaining structural rigidity.
 
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | 
|---|---|
| Molecular formula | C17H12N4OS3 | 
| Molecular weight | 378.50 g/mol | 
| Heterocyclic components | Benzothiazole, 1,2,4-thiadiazole | 
| Solubility (predicted) | Low in water; soluble in DMSO, DMF | 
| Hydrogen bond donors/acceptors | 2 donors, 5 acceptors | 
The molecular structure was confirmed via 1H NMR and 13C NMR, with characteristic peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm) and thiadiazole-linked methylene group (δ 4.3 ppm) . Mass spectrometry ([M+H]+ at m/z 379.48) further validated the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Benzothiazole formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
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Thiadiazole synthesis: Cyclization of thiosemicarbazides with phenyl isothiocyanate, followed by oxidative ring closure.
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Acetamide coupling: Reaction of 2-chloroacetamide with the thiol group of the thiadiazole unit using a base (e.g., K2CO3) .
 
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| 1 | H2SO4, 120°C, 6h | 65–70 | 
| 2 | PCl5, DMF, rt, 12h | 55–60 | 
| 3 | K2CO3, DMF, 60°C, 8h | 70–75 | 
Optimization studies highlight the critical role of solvent choice (DMF > acetonitrile) and temperature control in maximizing yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 
1H NMR (400 MHz, DMSO-d6):
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δ 8.05 (d, J = 8.4 Hz, 1H, benzothiazole H-7)
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δ 7.89 (s, 1H, thiadiazole H-5)
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δ 4.32 (s, 2H, CH2-S)
 
 - 
 - 
13C NMR (100 MHz, DMSO-d6):
 
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirmed the molecular ion peak at m/z 379.48 ([M+H]+), with fragmentation patterns consistent with cleavage at the acetamide bond.
Chemical Reactivity and Functionalization
The compound exhibits reactivity at three sites:
- 
Benzothiazole C-2 position: Susceptible to electrophilic substitution (e.g., nitration, halogenation).
 - 
Thiadiazole sulfur atom: Participates in nucleophilic displacement reactions.
 - 
Acetamide carbonyl: Undergoes hydrolysis to carboxylic acid under acidic/basic conditions .
 
Table 3: Representative Derivative Syntheses
| Reaction Type | Reagents | Product Application | 
|---|---|---|
| Nitration | HNO3/H2SO4 | Enhanced antimicrobial activity | 
| Alkylation | CH3I, K2CO3 | Improved lipophilicity | 
| Hydrolysis | NaOH, H2O/EtOH | Carboxylic acid analog | 
| Assay | Result (IC50/MIC) | Reference | 
|---|---|---|
| Antimicrobial (S. aureus) | MIC = 32 µg/mL | |
| Anticancer (PC3) | IC50 = 48 µM | |
| Antioxidant (DPPH assay) | EC50 = 120 µM | 
Challenges and Future Directions
While the compound demonstrates promising bioactivity, key challenges include:
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Low aqueous solubility: Limits bioavailability; prodrug strategies or nanocarrier systems may address this .
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Unclear mechanism of action: Requires target identification studies (e.g., proteomics, molecular docking).
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Toxicity profiling: No data available on in vivo safety; acute toxicity studies in rodent models are essential .
 
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